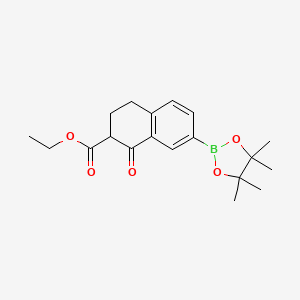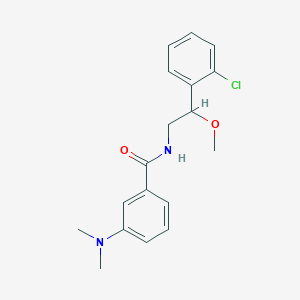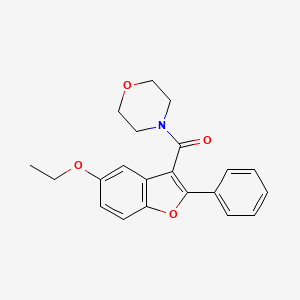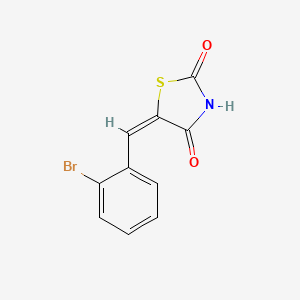
EThyl 1-oxo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule. It contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a type of boronic ester . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound seems to be complex due to the presence of multiple functional groups. It includes a naphthalene ring, a carboxylate ester group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound suggests that it could participate in Suzuki-Miyaura cross-coupling reactions . These reactions are commonly used to form carbon-carbon bonds in organic synthesis .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
The synthesis, structure, and properties of compounds related to Ethyl 1-oxo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalene-2-carboxylate have been explored in various studies. For example, the preparation and transformation of Ethyl 12-oxo-4,11-dihydro-4,11-ethanonaphth[2,3-f]isoindole-1-carboxylate into ethyl naphth[2,3-f]isoindole-1-carboxylate through thermal or photochemical reactions demonstrate the compound's utility in synthesizing complex naphthalene derivatives with potential applications in material science and organic electronics (Seike et al., 2013).
Photoreaction and Radical Cyclization
Photoreaction studies involving halomethyl substituted benzocyclic ketones, similar in structure to this compound, highlight the compound's potential in radical cyclization and ring expansion reactions. These processes are crucial for the development of new synthetic methodologies in organic chemistry, potentially leading to the creation of novel pharmaceuticals or materials (Hasegawa, 1997).
Naphtho[1,2‐b]furan Derivatives Synthesis
The compound's relevance extends to the synthesis of naphtho[1,2‐b]furan and 4′-Oxo‐Substituted Spiro[cyclopropane-1,1′(4′H)-naphthalene] derivatives, showcasing its versatility as a precursor in the synthesis of complex organic molecules. These derivatives have potential applications in pharmaceuticals, agrochemicals, and material science, demonstrating the broad utility of this compound in synthetic organic chemistry (Arrault et al., 2001).
Applications in Polymerization and Material Science
Further research demonstrates the compound's potential in the field of polymerization and material science. For instance, studies on electron transfer reactions of radical anions with TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) alcoholate, formed by redox reactions involving potassium naphthalene, show the feasibility of transforming living anionic polymerization into stable radical-mediated polymerization. This process is critical for the development of block copolymers with applications in drug delivery systems, coatings, and advanced materials (Cianga et al., 2004).
Wirkmechanismus
Target of Action
The primary target of Ethyl 1-oxo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalene-2-carboxylate is the phosphatidylinositol 3-kinase (PI3K) pathway . This pathway is involved in many cellular functions including cell growth, proliferation, migration, differentiation, and apoptosis .
Mode of Action
This compound acts as a PI3K inhibitor . It interacts with the PI3K pathway, inhibiting its function and leading to changes in the cellular processes controlled by this pathway .
Biochemical Pathways
The PI3K pathway, affected by this compound, is among the most frequently activated in human cancers, impacting almost 50% of the malignancies . The inhibition of this pathway can lead to downstream effects that may include reduced cell growth and proliferation .
Pharmacokinetics
The compound is part of a composition that includes an albumin nanoparticle, which may enhance its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the PI3K pathway, which can lead to changes in cell growth, proliferation, migration, differentiation, and apoptosis .
Eigenschaften
IUPAC Name |
ethyl 1-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BO5/c1-6-23-17(22)14-10-8-12-7-9-13(11-15(12)16(14)21)20-24-18(2,3)19(4,5)25-20/h7,9,11,14H,6,8,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIYCQKFADGIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC(C3=O)C(=O)OCC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2721331.png)
![2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile](/img/structure/B2721335.png)
![N-(2-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2721338.png)
![(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid](/img/structure/B2721339.png)
![N1-(6-chlorobenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B2721340.png)
![1-Phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2721341.png)


![8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2721344.png)

![(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2721347.png)
